
Linagliptin impurity E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Linagliptin impurity E is a process-related impurity found in the synthesis of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. This compound is one of several impurities that can form during the manufacturing process of Linagliptin, and its identification and characterization are crucial for ensuring the purity and safety of the final pharmaceutical product .
Métodos De Preparación
The preparation of Linagliptin impurity E involves several synthetic routes and reaction conditions. One common method involves the cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride to form 2-(chloromethyl)-4-methylquinazoline. This intermediate is then condensed with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione in the presence of sodium carbonate as a basic reagent, resulting in the formation of this compound .
Análisis De Reacciones Químicas
Linagliptin impurity E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Linagliptin impurity E has several scientific research applications, including:
Biology: It is studied for its potential biological effects and interactions with various biological targets.
Medicine: It is investigated for its potential impact on the safety and efficacy of Linagliptin as a pharmaceutical product.
Industry: It is used in the development and optimization of industrial production processes for Linagliptin.
Comparación Con Compuestos Similares
Linagliptin impurity E can be compared with other similar compounds, such as:
- N-Aminoacyl Linagliptin
- N-Depiperidin-3-Amine Linagliptin
- Linagliptin Dimer
- Trifluoro acetyl amino Linagliptin
- Hydroxy Methyl Linagliptin
- 2-(Chloro methyl)quinazoline
These compounds are also process-related impurities of Linagliptin and share similar chemical structures and properties. each impurity has unique characteristics that can affect the quality and safety of the final pharmaceutical product .
Propiedades
Fórmula molecular |
C25H28N8O2 |
|---|---|
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(piperidin-3-ylamino)purine-2,6-dione |
InChI |
InChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(30-24(32)28-17-9-8-12-26-14-17)31(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)29-20/h6-7,10-11,17,26H,8-9,12-15H2,1-3H3,(H,28,30) |
Clave InChI |
DOQKYHYFAIBWOA-UHFFFAOYSA-N |
SMILES canónico |
CC#CCN1C2=C(N=C1NC3CCCNC3)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


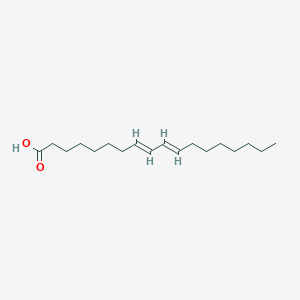
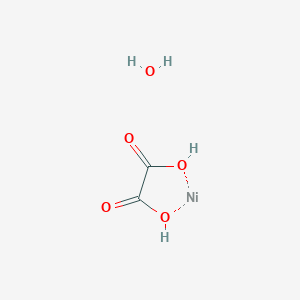
![17-[4-(3,3-Dimethyloxiran-2-yl)but-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/no-structure.png)


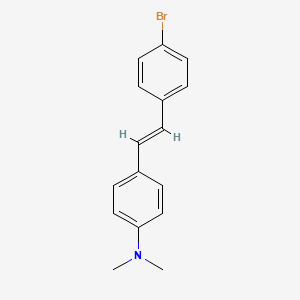
![2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B12321583.png)
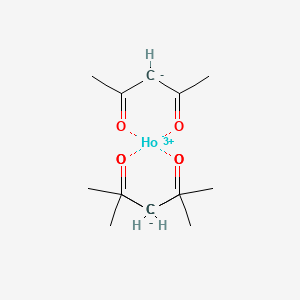
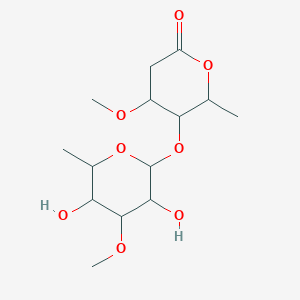
![1b-Hydroxy-6a-methyl-3-oxo-8-(prop-1-en-2-yl)octahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-6-yl acetate](/img/structure/B12321611.png)
